molecular formula C9H13N3O B6499665 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1490491-95-6

1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B6499665
CAS No.: 1490491-95-6
M. Wt: 179.22 g/mol
InChI Key: AJXRSDAUWHNXTP-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopentylmethyl group attached to the triazole ring and an aldehyde functional group at the fourth position of the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring. The cyclopentylmethyl group can be introduced through the use of a suitable cyclopentylmethyl azide or alkyne precursor.

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

1-(Cyclopentylmethyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the ring.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as copper(I) iodide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, primary alcohols, imines, and hydrazones.

Scientific Research Applications

1-(Cyclopentylmethyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes involving triazole-containing molecules. It may also serve as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

    Medicine: Research into the medicinal properties of triazole derivatives has shown promise in the development of antifungal, antibacterial, and anticancer agents. This compound may be investigated for its potential as a lead compound in drug discovery.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, triazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The cyclopentylmethyl group may enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

1-(Cyclopentylmethyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:

    1-(Benzyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a benzyl group instead of a cyclopentylmethyl group. This compound may have different reactivity and biological activity.

    1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a cyclohexylmethyl group. The larger ring size may affect the compound’s chemical and biological properties.

    1-(Phenyl)-1H-1,2,3-triazole-4-carbaldehyde: Contains a phenyl group, which can influence the compound’s electronic properties and reactivity.

Properties

IUPAC Name

1-(cyclopentylmethyl)triazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-7-9-6-12(11-10-9)5-8-3-1-2-4-8/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXRSDAUWHNXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C=C(N=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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